molecular formula C15H17ClN2O4 B2571774 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide CAS No. 2034614-97-4

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Cat. No.: B2571774
CAS No.: 2034614-97-4
M. Wt: 324.76
InChI Key: HIUPNMULJZQZBF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a synthetic heterobifunctional compound designed for advanced bioconjugation and chemical biology research. Its structure features a 3-chlorobenzamide moiety on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by a hydrophilic tetraethylene glycol spacer. The NHS ester group is a well-established reactive functionality that selectively forms stable amide bonds with primary amines (-NH2) on proteins, peptides, and other amine-containing molecules . This makes the compound a valuable tool for the site-specific labeling and modification of biomacromolecules. The primary research applications for this reagent are anticipated in the fields of probe development and targeted protein degradation. It can serve as a key building block for constructing proteolysis-targeting chimeras (PROTACs)—bifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins for ubiquitination and subsequent degradation by the proteasome . In this context, the chloroaryl group can be utilized to link to a target protein-binding warhead, while the NHS ester enables conjugation to an E3 ligase-recruiting ligand. Furthermore, the incorporated spacer arm is expected to enhance solubility and improve the pharmacokinetic properties of the resulting conjugates . This reagent is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUPNMULJZQZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzoyl chloride with 2-(2-aminoethoxy)ethanol to form an intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzamide structure .

Scientific Research Applications

Properties Overview

PropertyValue
IUPAC Name3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide
InChIInChI=1S/C15H17ClN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21)
Canonical SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Cl

Anticancer Activity

Research indicates that compounds related to 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study demonstrated that certain benzamide derivatives induced apoptosis in MCF-7 breast cancer cells and caused cell cycle arrest at the G2/M phase. This suggests that the compound may serve as a potential anticancer agent by disrupting normal cell division processes .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro assays indicated that structurally similar benzamide derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. This suggests potential applications in treating bacterial infections .

Antiviral and Anti-inflammatory Activities

Similar compounds have been reported to possess antiviral and anti-inflammatory properties.

  • Mechanism of Action : These compounds may interact with various biological targets leading to modulation of inflammatory pathways and inhibition of viral replication .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Reaction of 3-chlorobenzoyl chloride with 2-(2-aminoethoxy)ethanol to form an intermediate.
  • Subsequent reaction with 2,5-dioxopyrrolidin-1-yl acetamide under controlled conditions yields the final product.

Industrial Production Techniques

For large-scale production, optimized synthetic routes are employed that include:

  • Efficient catalysts
  • Controlled reaction environments
  • Advanced purification techniques to ensure high yield and purity .

The biological activities of this compound are attributed to its structural features:

  • Anticancer : Induces apoptosis in cancer cells.
  • Antimicrobial : Effective against various bacterial strains.

These activities make it a candidate for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

    • Structural Differences : Lacks the succinimide group and ethoxy chain; features a 3-methylbenzamide and a tertiary alcohol.
    • Functional Impact : The N,O-bidentate directing group enables metal-catalyzed C–H bond activation, unlike the target compound’s succinimide, which prioritizes bioconjugation .
    • Molecular Weight : Lower (~235 g/mol) compared to the target compound (estimated ~350–400 g/mol), influencing solubility and pharmacokinetics.
  • 3-Methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide (): Structural Differences: Contains a trichloroethyl-thiourea moiety and multiple chlorine atoms. Functional Impact: The thiourea group enables hydrogen bonding and metal coordination, contrasting with the target compound’s focus on electrophilic reactivity via succinimide .

Succinimide-Containing Analogs

  • Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate 6 (): Structural Differences: A fullerene (C60) derivative with a longer ethoxy chain and dual succinimide groups. Functional Impact: Designed for nanomaterial functionalization, leveraging succinimide’s reactivity for covalent attachment to surfaces or biomolecules. The extended ethoxy chain enhances water solubility compared to the target compound’s shorter linker .
  • 3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (): Structural Differences: Substitutes the ethoxy chain with a benzothiazole ring and fluorine atoms. Functional Impact: The benzothiazole imparts fluorescence properties and rigidity, while fluorine atoms increase metabolic stability.

Chromenopyridine-Linked Succinimide

  • 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (): Structural Differences: Integrates a chromenopyridine scaffold, a fused heterocyclic system. This contrasts with the target compound’s simpler benzamide backbone .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound ~350–400* Succinimide, ethoxy chain, 3-chlorobenzamide Bioconjugation, prodrug delivery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~235 N,O-bidentate directing group C–H bond functionalization catalysts
C60–malonate 6 () >1000 Fullerene, dual succinimide, PEG chain Nanomaterial functionalization
3-(2,5-Dioxopyrrolidin-1-yl)-benzothiazole () 415.4 Benzothiazole, fluorine substituents Fluorescent probes, enzyme inhibition
Chromenopyridine-succinimide () N/A Chromenopyridine, succinimide Anticancer research, DNA interaction

*Estimated based on structural analogs.

Research Findings and Implications

  • Reactivity : The target compound’s succinimide group outperforms thiourea () or alcohol-directed () analogs in rapid amine conjugation but lacks catalytic versatility.
  • Solubility : Shorter ethoxy chains (target compound) reduce water solubility compared to PEGylated derivatives (), limiting in vivo applications without formulation aids.
  • Bioactivity: Halogenation (Cl in the target vs.

Biological Activity

The compound 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a synthetic organic molecule belonging to the benzamide class. Its unique structure incorporates a chloro group, a benzamide moiety, and a pyrrolidinone ring, which may confer various biological activities. This article reviews the biological activity of this compound, summarizing findings from diverse sources, including synthesis methods, biological assays, and potential applications in medicinal chemistry.

  • Molecular Formula : C15H19ClN2O5
  • Molecular Weight : 374.8 g/mol
  • CAS Number : 2034204-98-1

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including antimicrobial and anticancer properties. The compound's structure suggests potential interactions with various biological targets, leading to its therapeutic applications.

Case Studies

  • Anticancer Activity : A study investigating the anticancer properties of related benzamide derivatives found that certain compounds displayed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : In vitro assays have shown that benzamide derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to our target compound demonstrated MIC values lower than those of standard antibiotics .

Biological Test Results

The following table summarizes the biological activities observed for structurally similar compounds:

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer (MCF-7)5.0
Compound BAntimicrobial (E. coli)12.0
Compound CAnticancer (A549)8.5

Synthesis and Stability

The synthesis of This compound typically involves multiple steps:

  • Reaction of 3-chlorobenzoyl chloride with 2-(2-aminoethoxy)ethanol.
  • Subsequent reaction with 2,5-dioxopyrrolidin-1-yl acetamide.

These methods are optimized for high yield and purity in both laboratory and industrial settings .

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